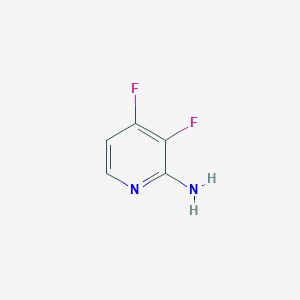

3,4-Difluoropyridin-2-amine

Description

Significance of Fluorinated Pyridine (B92270) Architectures in Contemporary Organic Chemistry

The introduction of fluorine atoms into pyridine rings dramatically alters their physicochemical properties, making them highly valuable in various chemical applications. nih.gov The high electronegativity and small size of fluorine atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com Consequently, fluorinated pyridines are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. mdpi.comchemeurope.com The presence of fluorine can lead to enhanced thermal and oxidative stability, as well as increased hydrophobicity. mdpi.com

The strategic placement of fluorine on the pyridine ring is a key focus in synthetic chemistry. For instance, methods for the site-selective introduction of fluorine at the meta-position of pyridines are considered a significant challenge and an area of active research. chemeurope.comacs.org The reactivity of the pyridine ring is also heavily influenced by fluorination. While the pyridine ring itself is a basic heterocycle, the addition of fluorine atoms can make it more susceptible to nucleophilic substitution reactions, with fluorine often acting as a good leaving group. wikipedia.org This reactivity is harnessed in the synthesis of a wide array of functionalized pyridine derivatives.

Position of 2-Aminopyridines as Versatile Precursors in Heterocyclic Synthesis

2-Aminopyridines are a cornerstone in the synthesis of a multitude of heterocyclic compounds. nih.govthieme-connect.comresearchgate.net Their bifunctional nature, possessing both a nucleophilic amino group and a basic pyridine nitrogen, allows for a diverse range of chemical transformations. They serve as key intermediates in the construction of fused ring systems and other complex molecular architectures. nih.govresearchgate.net

The synthesis of 2-aminopyridine (B139424) derivatives is an active area of research, with numerous methods developed to access these valuable scaffolds. nih.govresearchgate.net These methods include multicomponent reactions, which offer an efficient and atom-economical approach to generating molecular diversity. nih.govresearchgate.net The versatility of 2-aminopyridines extends to their role in medicinal chemistry, where they are recognized as important pharmacophores found in a variety of biologically active molecules. researchgate.net

Chemical and Physical Properties of 3,4-Difluoropyridin-2-amine

| Property | Value | Source |

| Molecular Formula | C5H4F2N2 | nih.govsigmaaldrich.com |

| Molecular Weight | 130.10 g/mol | nih.govsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 52-57 °C | sigmaaldrich.com |

| Flash Point | 81 °C (177.8 °F) | sigmaaldrich.com |

| CAS Number | 732306-31-9 | nih.govsigmaaldrich.com |

| IUPAC Name | 3,5-difluoropyridin-2-amine | nih.gov |

| InChI Key | JVLFMTZUPSBCNJ-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

| SMILES | Nc1ncc(F)cc1F | sigmaaldrich.com |

Spectroscopic Data of this compound

| Technique | Details | Source |

| FTIR Spectra | Instrument: Bruker Tensor 27 FT-IR, Technique: Film (Dichloromethane) | nih.gov |

| ATR-IR Spectra | Instrument: Bruker Tensor 27 FT-IR, Technique: ATR-Neat (DuraSamplIR II) | nih.gov |

| Raman Spectra | Instrument: Bruker MultiRAM Stand Alone FT-Raman Spectrometer, Technique: FT-Raman | nih.gov |

Research Findings on Related Fluorinated Aminopyridines

While specific research findings on the direct applications of this compound are not extensively detailed in the provided search results, the literature on analogous compounds provides valuable insights into its potential reactivity and utility.

For instance, the synthesis of various 2-aminopyridine derivatives often involves multicomponent reactions, highlighting a versatile approach to creating libraries of these compounds. nih.govresearchgate.net In the context of fluorinated pyridines, nucleophilic aromatic substitution (SNAr) is a pivotal reaction mechanism. The presence of electron-withdrawing fluorine atoms, such as in 4-chloro-3,5-difluoropyridin-2-amine, activates the pyridine ring for nucleophilic displacement. smolecule.com

Furthermore, the synthesis of other difluoropyridin-2-amine isomers, such as 3,6-difluoropyridin-2-amine, has been documented. fluorochem.co.uk A patented method for preparing 2-amino-3,5-difluoropyridine (B1273219) involves the reaction of 3-substituted-2,5,6-trifluoropyridine with hydrazine (B178648) monohydrate followed by reduction. google.com This suggests that similar synthetic strategies could be applicable for the preparation of this compound.

Computational studies on related compounds like 3-Chloro-2,6-difluoropyridin-4-amine have been conducted to understand their electronic structure, stability, and potential as antimicrobial agents. asianresassoc.org Such theoretical investigations can provide predictions about the reactivity and properties of this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-difluoropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUSVQQIODXZOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 3,4 Difluoropyridin 2 Amine

Direct Amination Protocols for Halogenated Pyridine (B92270) Precursors

This strategy focuses on introducing the C2-amino group onto a pyridine ring that already contains the desired fluorine atoms. The key is the selective functionalization of a C-X (where X is a halogen) bond to a C-N bond, often starting from a more halogenated precursor like 2,3,4-trifluoropyridine.

Nucleophilic Aromatic Substitution (S_NAr) Strategies

Nucleophilic aromatic substitution (S_NAr) is a fundamental method for functionalizing electron-deficient aromatic rings, such as fluorinated pyridines. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as the Meisenheimer complex. In pyridine systems, the ring nitrogen atom strongly activates the positions ortho (C2, C6) and para (C4) to nucleophilic attack by stabilizing the negative charge in the intermediate. stackexchange.com

The high electronegativity of fluorine further enhances the electrophilicity of the pyridine ring, making fluoropyridines particularly reactive towards S_NAr. In fact, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the excellent leaving group ability of the fluoride (B91410) ion in these reactions. nih.gov For the synthesis of 3,4-Difluoropyridin-2-amine, a logical precursor is 2,3,4-trifluoropyridine. The C2 position is highly activated by both the ring nitrogen and the adjacent fluorine at C3, making it the most probable site for nucleophilic attack by an amine source.

Table 1: Representative S_NAr Amination Reaction

| Precursor | Reagent | Conditions | Product |

|---|---|---|---|

| 2,3,4-Trifluoropyridine | Ammonia (B1221849) (aq.) | Sealed vessel, heat | This compound |

This table is illustrative of the general S_NAr approach. Specific conditions can vary.

The reaction of a trifluoropyridine with hydrazine (B178648), followed by reductive cleavage of the N-N bond, is another S_NAr-based method to install a primary amino group. google.com

Transition Metal-Catalyzed Amination Procedures (e.g., Palladium-mediated Buchwald-Hartwig Type)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.org This methodology is particularly valuable when S_NAr reactions are sluggish or fail due to the low reactivity of the aryl halide or the nucleophile. acsgcipr.org The reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.org

The success of the Buchwald-Hartwig amination relies on the choice of a suitable ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. A wide range of phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands have been developed, allowing for the coupling of various aryl halides (Cl, Br, I, OTf) with a broad scope of primary and secondary amines. wikipedia.orgorganic-chemistry.org This method has been successfully applied to the synthesis of N-arylpyrimidin-2-amines and other heterocyclic amines. nih.gov

Table 2: Typical Components of a Buchwald-Hartwig Amination System

| Component | Function | Examples |

|---|---|---|

| Palladium Source | Catalyst Precursor | Pd₂(dba)₃, Pd(OAc)₂, [(CyPF-tBu)PdCl₂] organic-chemistry.org |

| Ligand | Stabilizes Catalyst, Facilitates Reaction | Xantphos, BINAP, dppf, Buchwald's biarylphosphines wikipedia.orgnih.gov |

| Base | Deprotonates Amine-Pd Complex | NaOtBu, Cs₂CO₃, K₃PO₄ nih.govnih.gov |

For the synthesis of this compound, this method could be employed by coupling a 2-halo-3,4-difluoropyridine with an ammonia equivalent, such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide, followed by hydrolysis. acsgcipr.orgorganic-chemistry.org

Catalyst-Free Amination Techniques Utilizing Amine Equivalents

While many modern amination methods rely on transition metal catalysts, catalyst-free approaches remain relevant, often leveraging the intrinsic reactivity of the substrates under specific conditions. These methods typically require elevated temperatures or pressures to overcome the activation energy barrier.

Direct amination of halogenated pyridines with ammonia or amines can be achieved without a catalyst, particularly with highly activated substrates like fluoropyridines, as described in the S_NAr section. Another catalyst-free strategy involves the use of amine equivalents that undergo a substitution reaction followed by a transformation to release the primary amine. For example, reacting a halopyridine with hydrazine hydrate (B1144303) can yield a hydrazinopyridine intermediate. google.com This intermediate can then be converted to the corresponding aminopyridine by catalytic hydrogenation, which cleaves the N-N bond. google.com While the second step uses a catalyst (e.g., Raney nickel), the initial C-N bond formation via S_NAr is catalyst-free.

Recent developments in synthetic methodology have also explored microwave-assisted, catalyst-free reactions for the synthesis of nitrogen-containing heterocycles, demonstrating the potential for activating molecules without metal catalysts. mdpi.com

Regioselective Fluorination Methods for Pyridine Systems Leading to Difluorinated Analogues

This alternative strategy involves starting with a pyridine ring that already contains an amino group (or a precursor) and then selectively introducing the two fluorine atoms. The challenge lies in controlling the regioselectivity of the fluorination process.

Site-Selective Introduction of Fluorine Atoms onto Pyridine Rings

The direct C-H fluorination of pyridine rings is a highly sought-after transformation. For electron-rich systems like 2-aminopyridine (B139424), electrophilic fluorination is a viable approach. Reagents such as Selectfluor (F-TEDA-BF₄) can be used to introduce fluorine onto the pyridine ring. The regioselectivity of this reaction is highly dependent on the substitution pattern of the starting material. nih.gov The amino group at C2 is a strong activating group and directs the electrophilic attack, often to the C3 and C5 positions.

A different approach involves the direct fluorination of the pyridine C-H bond adjacent to the nitrogen atom. A notable method uses silver(II) fluoride (AgF₂) to achieve exclusive monofluorination at the C2 position of a wide range of pyridines and diazines at ambient temperature. nih.govsigmaaldrich.comorgsyn.org This reaction is inspired by the classic Chichibabin amination and is believed to proceed through a mechanism involving coordination of AgF₂ to the pyridine nitrogen. rsc.org This method provides a powerful tool for installing a fluorine atom at a specific site, which could be followed by a second, different fluorination method to achieve the desired difluoro pattern.

Table 3: Reagents for Site-Selective Fluorination of Pyridines

| Reagent | Method Type | Typical Position of Fluorination | Reference |

|---|---|---|---|

| Selectfluor | Electrophilic Substitution | C3/C5 on activated rings (e.g., 2-aminopyridines) | nih.gov |

Dearomatization-Hydrogenation Pathways for Accessing Fluorinated Piperidine (B6355638) Intermediates

A strategic, albeit indirect, pathway to fluorinated pyridines involves the synthesis and subsequent modification of fluorinated saturated heterocycles. A recently developed dearomatization-hydrogenation (DAH) process provides access to all-cis-(multi)fluorinated piperidines from the corresponding fluoropyridines. springernature.comnih.gov

This one-pot process involves two key steps:

Dearomatization: A borane (B79455) reagent, such as pinacol (B44631) borane (HBpin), reacts with the fluoropyridine. This dearomatizes the ring and forms a borane-protected diene intermediate. This step is crucial as it also protects the Lewis-basic nitrogen, preventing poisoning of the hydrogenation catalyst. nih.gov

Hydrogenation: A rhodium- or palladium-based catalyst is then used to hydrogenate the diene intermediates, leading to the formation of highly substituted, all-cis-fluorinated piperidines with high diastereoselectivity. springernature.comnih.govacs.org

While this method directly produces saturated piperidines, these highly functionalized, stereochemically defined molecules are valuable intermediates. researchgate.net Conceptually, these fluorinated piperidines could serve as precursors to the target aromatic this compound through subsequent oxidation or dehydrogenation steps, although this re-aromatization can be challenging. This pathway represents a strategic approach to constructing complex fluorinated scaffolds.

Multi-Component Reaction (MCR) Approaches to Functionalized Aminopyridines

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. While specific MCRs for the direct synthesis of this compound are not extensively documented in publicly available literature, the broader class of aminopyridine syntheses provides a fertile ground for the application of these powerful reactions.

Generally, the synthesis of the 2-aminopyridine scaffold via MCRs often involves the condensation of a β-dicarbonyl compound or its equivalent, a nitrile-containing active methylene (B1212753) compound (such as malononitrile), an aldehyde or ketone, and an ammonia source. These reactions can proceed through various mechanisms, often involving a series of condensations, cyclizations, and aromatizations in a one-pot fashion.

A representative, though general, MCR approach for substituted 2-aminopyridines is the Guareschi-Thorpe reaction, which typically involves the condensation of a β-ketoester with a cyanomethylene compound in the presence of ammonia or an amine. Adapting such a strategy for this compound would necessitate the use of appropriately fluorinated starting materials. For instance, a hypothetical MCR could involve a fluorinated β-ketoester and a fluorinated active methylene compound.

| Reactant Type | Potential Fluorinated Starting Material for this compound Synthesis |

| β-Ketoester | Ethyl 2,3-difluoro-3-oxopropanoate |

| Active Methylene Compound | 2-Fluoro-2-cyanoacetamide |

| Ammonia Source | Ammonium (B1175870) acetate |

The development of novel MCRs tailored for the synthesis of highly functionalized and specifically substituted aminopyridines, including those with fluorine atoms, remains an active area of research. The primary challenge lies in the design and availability of the requisite fluorinated precursors and the optimization of reaction conditions to control regioselectivity and yield.

Considerations for Green Chemistry in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be evaluated and improved through the lens of these principles.

Use of Safer Solvents and Reaction Conditions: Many conventional organic reactions employ volatile and often toxic organic solvents. A key goal of green chemistry is to replace these with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids, or to conduct reactions under solvent-free conditions. For the synthesis of aminopyridines, solvent-free reactions, often facilitated by microwave irradiation, have been shown to be effective, leading to shorter reaction times, higher yields, and easier product purification.

Energy Efficiency: The use of alternative energy sources like microwave irradiation can significantly enhance the energy efficiency of chemical reactions. Microwave heating can lead to rapid and uniform heating of the reaction mixture, often resulting in dramatic rate enhancements and cleaner reactions compared to conventional heating methods.

Catalysis: The use of catalytic methods, as opposed to stoichiometric reagents, is a cornerstone of green chemistry. In the context of aminopyridine synthesis, various catalytic systems have been explored. For instance, the amination of halopyridines, a potential route to this compound from a corresponding dihalopyridine, can be catalyzed by transition metals like palladium or copper. The development of more efficient and recyclable catalysts is an ongoing research endeavor.

A patent for the preparation of 2-amino-3-fluoropyridine (B1272040) describes a process starting from 2,3-difluoro-5-chloropyridine, which undergoes an ammonification reaction with ammonia water followed by a reduction. google.com This approach, while effective, involves high pressure and temperature, and the use of organic solvents for extraction. Greener alternatives could explore enzymatic ammonolysis or the use of a solid-supported ammonia equivalent to simplify workup and reduce solvent use.

Another patented process details the preparation of 4-amino-3,5-dichloro-2,6-difluoropyridine (B42884) from pentachloropyridine (B147404) through fluorination with an alkali-metal fluoride followed by treatment with ammonia. googleapis.com While this demonstrates a viable route to aminofluoropyridines, the starting material is highly chlorinated, and the process involves multiple steps and the use of aprotic amide solvents. googleapis.com

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Design synthetic routes that minimize waste, such as MCRs. |

| Atom Economy | Maximize the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Use and generate substances that possess little or no toxicity to human health and the environment. |

| Designing Safer Chemicals | Design chemical products to be effective while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | Minimize or avoid the use of auxiliary substances such as solvents. |

| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure whenever possible; consider microwave or ultrasonic irradiation. |

| Use of Renewable Feedstocks | Utilize starting materials derived from renewable resources. |

| Reduce Derivatives | Minimize or avoid unnecessary derivatization (e.g., use of protecting groups). |

| Catalysis | Use catalytic reagents in preference to stoichiometric reagents. |

Chemical Reactivity and Mechanistic Investigations of 3,4 Difluoropyridin 2 Amine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Core

The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, a reactivity that is further enhanced by the presence of electron-withdrawing fluorine atoms. Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for functionalizing the pyridine core of this molecule.

Displacement of Fluorine Substituents

The fluorine atoms on the pyridine ring of 3,4-Difluoropyridin-2-amine can be displaced by a variety of nucleophiles. In nucleophilic aromatic substitution reactions, halogens, particularly fluorine, can act as good leaving groups when attached to an activated aromatic ring. The rate-determining step is typically the initial attack by the nucleophile to form a negatively charged intermediate known as the Meisenheimer complex researchgate.net. The strong electron-withdrawing inductive effect of fluorine helps to stabilize this intermediate, thereby facilitating the reaction researchgate.net.

In polyfluorinated heteroaromatic systems like pentafluoropyridine, nucleophilic attack under mild conditions often occurs at the 4-position (para to the nitrogen). In contrast, harsher reaction conditions can lead to the displacement of fluorine atoms at the 2- and 6-positions (ortho to the nitrogen) rsc.org. This general reactivity pattern provides a basis for predicting the behavior of this compound. A range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the fluorine atoms, leading to a variety of substituted aminopyridine derivatives.

Regioselectivity and Electronic Influences on Pyridine Ring Reactivity

The regioselectivity of nucleophilic substitution on the this compound core is a complex outcome of several electronic and steric factors. In SNAr reactions on pyridine derivatives, nucleophilic attack is favored at the C-2 and C-4 positions because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom wuxiapptec.com.

For this compound, the situation is nuanced. The C-4 position is activated by the ring nitrogen. The fluorine atom at C-4 is a potential leaving group. The amino group at C-2 is an electron-donating group by resonance, which could potentially deactivate the ring towards nucleophilic attack, particularly at the ortho (C-3) and para (C-6, which is unsubstituted) positions relative to the amino group. However, the amino group can also influence the regioselectivity through its directing effects.

In related systems, such as 3-substituted 2,6-dichloropyridines, the nature of the substituent at the 3-position has been shown to influence the regioselectivity of nucleophilic attack at the C-2 versus C-6 positions researchgate.net. Bulky substituents at C-3 tend to direct incoming nucleophiles to the more sterically accessible C-6 position researchgate.net. In the case of this compound, the fluorine at C-3 exerts a strong electron-withdrawing inductive effect, which would activate the ring. The interplay between the activating effect of the ring nitrogen at C-4, the electronic effects of the C-2 amino group, and the C-3 fluorine atom will determine the ultimate site of nucleophilic attack. Computational studies on dichloropyrimidines have shown that Lowest Unoccupied Molecular Orbital (LUMO) distributions can be predictive of the site of nucleophilic attack, with electron-donating groups influencing the LUMO lobes and thus the regioselectivity wuxiapptec.com.

Transformations Involving the 2-Amino Group

The 2-amino group of this compound is a key site for a variety of chemical transformations, including acylation, alkylation, arylation, and condensation reactions.

Acylation, Alkylation, and Arylation Reactions of the Amine Moiety

The primary amino group in this compound is nucleophilic and can readily undergo acylation with electrophilic reagents such as acyl chlorides and acid anhydrides youtube.comcrunchchemistry.co.ukchemguide.co.ukchemguide.co.uk. This reaction typically proceeds via a nucleophilic acyl substitution mechanism to form the corresponding amide derivative crunchchemistry.co.uk.

Table 1: Examples of Acylation Reactions of Amines

| Amine | Acylating Agent | Product |

|---|---|---|

| Primary Amine | Acyl Chloride | N-Substituted Amide |

This table presents generalized acylation reactions applicable to the 2-amino group of this compound.

Alkylation of the 2-amino group with alkyl halides can also be achieved. However, this reaction can be difficult to control, often leading to a mixture of mono- and poly-alkylated products, including the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts chemguide.co.uklibretexts.org.

N-Arylation of the 2-amino group can be accomplished using transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination nih.govwikipedia.orgorganic-chemistry.orglibretexts.orgacsgcipr.org. This powerful reaction allows for the formation of a carbon-nitrogen bond between the aminopyridine and an aryl halide or triflate, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand nih.govwikipedia.orgorganic-chemistry.orglibretexts.orgacsgcipr.org.

Table 2: Buchwald-Hartwig Amination for N-Arylation

| Amine Substrate | Aryl Halide | Catalyst/Ligand | Base | Product |

|---|---|---|---|---|

| Primary Amine | Aryl Bromide | Pd(OAc)₂ / Xantphos | NaOtBu | N-Aryl Amine |

This table illustrates typical conditions for the Buchwald-Hartwig amination, a reaction suitable for the arylation of this compound.

Condensation and Imine Formation Processes

As a primary amine, this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases libretexts.orgyoutube.compressbooks.publibretexts.org. This reaction is typically acid-catalyzed and proceeds through the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration of the carbinolamine yields the imine libretexts.orgpressbooks.publibretexts.org. The pH of the reaction is a critical parameter; it must be acidic enough to protonate the hydroxyl group of the carbinolamine to facilitate its departure as water, but not so acidic as to protonate the starting amine, which would render it non-nucleophilic libretexts.orglibretexts.org.

The formation of imines is a reversible process, and the resulting imines can be hydrolyzed back to the parent amine and carbonyl compound under aqueous acidic conditions libretexts.org.

Table 3: General Imine Formation Reaction

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

This table outlines the general condensation reaction between this compound and a carbonyl compound to form an imine.

Cross-Coupling Reactions

This compound and its derivatives can serve as substrates in various transition metal-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds. While the C-F bonds are generally robust, they can be activated for cross-coupling under specific conditions, or one of the fluorine atoms can be replaced by a more conventional leaving group like bromine or iodine to facilitate these reactions.

Common cross-coupling reactions applicable to this scaffold include:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organic halide or triflate in the presence of a palladium catalyst and a base to form a C-C bond researchgate.netnih.govclaremont.edu. A halogenated derivative of this compound would be a suitable substrate for this reaction.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst wikipedia.orgsoton.ac.ukresearchgate.netlibretexts.orgnih.gov. It is a valuable method for introducing alkynyl moieties onto the pyridine ring.

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene nih.govrsc.orglibretexts.org.

The regioselectivity of these cross-coupling reactions on a poly-substituted pyridine ring can be influenced by the electronic and steric properties of the existing substituents, with oxidative addition of the palladium catalyst to the C-X bond being a key selectivity-determining step baranlab.org.

Table 4: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System |

|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Halide + Organoboron Reagent | Palladium Catalyst + Base |

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst + Base |

This table summarizes key cross-coupling reactions that could be applied to functionalize derivatives of this compound.

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Derivatives of this compound are valuable substrates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the creation of biaryl and hetero-biaryl systems. core.ac.uk

To participate in these reactions, this compound is typically first halogenated, for instance, at the 4-position, to create a suitable electrophilic partner for the coupling reaction. The resulting halo-substituted aminopyridine can then be coupled with a variety of organoboron reagents.

Suzuki-Miyaura Coupling:

A prominent example of this methodology is the Suzuki-Miyaura cross-coupling of a halogenated derivative of this compound with an arylboronic acid. The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. nih.gov The key steps of this cycle are:

Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide, inserting into the carbon-halogen bond to form a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, typically facilitated by a base. nih.gov

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst. nih.gov

Table 1: Example of a Suzuki-Miyaura Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|---|---|---|---|

| 2-Amino-3-fluoro-4-iodopyridine | (4-ethoxyphenyl)boronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 2-amino-4-(4-ethoxyphenyl)-3-fluoropyridine |

While the Suzuki-Miyaura reaction is well-documented for derivatives of this compound, the direct application of this compound in Sonogashira couplings is less commonly reported. The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, would likely also require prior halogenation of the pyridine ring.

Carbon-Nitrogen Bond Forming Reactions (beyond initial amination)

Beyond its initial synthesis, this compound can participate in further carbon-nitrogen (C-N) bond-forming reactions, expanding its utility in the synthesis of more complex molecules. wikipedia.org These reactions often leverage the nucleophilicity of the amino group or involve palladium-catalyzed processes like the Buchwald-Hartwig amination. wikipedia.orgacsgcipr.org

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds and can be applied to couple a wide range of amines with aryl halides or triflates. wikipedia.orgacsgcipr.org In the context of this compound, a halogenated derivative can be coupled with various primary or secondary amines to introduce new substituents onto the pyridine ring. This reaction is particularly useful for synthesizing compounds that are not readily accessible through traditional nucleophilic aromatic substitution methods. wikipedia.org

Table 2: Representative Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst System | Base | Product |

|---|---|---|---|---|

| 2-Fluoro-4-iodopyridine | Aromatic Amines | Pd(OAc)₂/BINAP | K₂CO₃ | 4-Arylamino-2-fluoropyridine |

The reaction conditions for Buchwald-Hartwig aminations can often be optimized using microwave irradiation, which can significantly reduce reaction times. researchgate.net Furthermore, the choice of ligand for the palladium catalyst is crucial for achieving high yields and selectivity. wikipedia.org

Oxidation and Reduction Chemistry of the Pyridine and Amine Functionalities

The reactivity of this compound in oxidation and reduction reactions is influenced by the electronic properties of both the pyridine ring and the amino group. The presence of two electron-withdrawing fluorine atoms makes the pyridine ring electron-deficient, which in turn affects its susceptibility to oxidation and reduction.

Oxidation:

The pyridine nitrogen can undergo N-oxidation to form the corresponding pyridine N-oxide. This transformation is typically achieved using strong oxidizing agents such as peroxy acids. arkat-usa.org The resulting N-oxide can exhibit altered reactivity compared to the parent pyridine. For electron-deficient pyridines, a combination of a urea-hydrogen peroxide complex and trifluoroacetic anhydride (B1165640) has been shown to be an effective oxidizing system. researchgate.net

The amino group is also susceptible to oxidation and can be converted to a nitro group under appropriate conditions. However, the oxidation of amino groups on heteroaromatic rings can sometimes be challenging.

Reduction:

The reduction of the pyridine ring in this compound to a piperidine (B6355638) ring is generally a challenging transformation that requires harsh conditions, such as high-pressure hydrogenation with a potent catalyst. The electron-deficient nature of the difluorinated pyridine ring makes it more resistant to reduction compared to unsubstituted pyridine.

The amino group itself is in a reduced state and is not typically subject to further reduction.

Elucidation of Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. A combination of experimental and computational techniques is often employed for these investigations.

Experimental Mechanistic Studies (e.g., Deuterium (B1214612) Labeling, Kinetic Isotope Effects)

Experimental methods provide valuable insights into reaction pathways. Deuterium labeling, for instance, can be used to trace the movement of atoms throughout a reaction, helping to elucidate the mechanism. acs.orgnih.gov By replacing a hydrogen atom with deuterium at a specific position, one can determine if that C-H bond is broken in the rate-determining step of the reaction.

Kinetic Isotope Effects (KIEs) are another powerful tool for mechanistic studies. google.comwikipedia.orgnih.gov A KIE is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. google.com Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation. wikipedia.org The magnitude of the KIE can provide information about the transition state of the reaction. google.comprinceton.edu

Computational Mechanistic Pathways and Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms. mdpi.comrsc.orgrsc.org DFT calculations can be used to model the entire catalytic cycle of a reaction, such as the Suzuki-Miyaura coupling, providing detailed information about the energies of intermediates and transition states. nih.govmdpi.comresearchgate.net

By mapping the potential energy surface of a reaction, computational methods can identify the lowest energy reaction pathway and the rate-determining step. nih.gov Transition state analysis allows for the detailed examination of the geometry and electronic structure of the transition state, offering insights into the factors that control the reactivity and selectivity of the reaction. mdpi.com For Suzuki-Miyaura reactions, computational studies have been instrumental in understanding the roles of the ligand, base, and solvent in the catalytic cycle. rsc.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization of 3,4 Difluoropyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure, dynamics, and environment of a compound. For 3,4-Difluoropyridin-2-amine, the analysis of ¹H, ¹³C, and ¹⁹F nuclei is particularly informative.

One-Dimensional NMR (¹H, ¹³C, ¹⁹F NMR)

One-dimensional NMR spectra provide fundamental information regarding the chemical environment, connectivity, and number of unique nuclei in a molecule.

¹H NMR: In the proton NMR spectrum of this compound, two signals are expected in the aromatic region corresponding to the protons at the C-5 and C-6 positions. The amino (-NH₂) group would likely appear as a broad singlet due to rapid proton exchange and quadrupolar relaxation from the nitrogen atom. The aromatic protons would exhibit splitting patterns (multiplicities) due to coupling with each other (³JHH) and with the fluorine atoms (JHF).

¹³C NMR: The ¹³C NMR spectrum will show five distinct signals for the five carbon atoms of the pyridine (B92270) ring. The chemical shifts of C-3 and C-4 will be significantly influenced by the directly attached, highly electronegative fluorine atoms, and these signals will exhibit large one-bond carbon-fluorine coupling constants (¹JCF). The other carbons (C-2, C-5, C-6) will show smaller couplings to the fluorine atoms over two or three bonds (²JCF, ³JCF).

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique. nih.gov The ¹⁹F NMR spectrum of this compound is expected to show two distinct signals for the fluorine atoms at the C-3 and C-4 positions. These signals would appear as multiplets due to coupling with each other (JFF) and with the neighboring aromatic protons (JHF). The wide chemical shift range of ¹⁹F NMR makes it exquisitely sensitive to the local electronic environment. nih.govhuji.ac.il

Table 1: Predicted 1D NMR Spectroscopic Data for this compound Note: The following data are predicted values based on established principles of NMR spectroscopy for fluorinated pyridines. Exact experimental values may vary based on solvent and other conditions.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | H-5 | 6.8 - 7.2 | ddd (doublet of doublet of doublets) | ³J(H5-H6), J(H5-F4), J(H5-F3) |

| ¹H | H-6 | 7.6 - 8.0 | dd (doublet of doublets) | ³J(H6-H5), ⁴J(H6-F4) |

| ¹H | -NH₂ | 4.5 - 5.5 | br s (broad singlet) | None |

| ¹³C | C-2 | 155 - 160 | d (doublet) | ²J(C2-F3) |

| ¹³C | C-3 | 140 - 150 | d (doublet) | ¹J(C3-F3) |

| ¹³C | C-4 | 145 - 155 | d (doublet) | ¹J(C4-F4) |

| ¹³C | C-5 | 110 - 115 | dd (doublet of doublets) | ²J(C5-F4), ³J(C5-F3) |

| ¹³C | C-6 | 135 - 140 | d (doublet) | ³J(C6-F4) |

| ¹⁹F | F-3 | -130 to -150 | d (doublet) | J(F3-F4) |

| ¹⁹F | F-4 | -110 to -130 | d (doublet) | J(F4-F3) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

2D NMR experiments provide correlational information between nuclei, which is essential for assembling the complete molecular structure. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled. For this compound, a cross-peak would be observed between the signals for H-5 and H-6, confirming their connectivity through three bonds.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would show a cross-peak between the H-5 signal and the C-5 signal, and another between the H-6 signal and the C-6 signal, allowing for the unambiguous assignment of the protonated carbons in the ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping the carbon skeleton by revealing correlations between protons and carbons over two or three bonds. Expected key correlations include:

H-6 correlating to C-2, C-4, and C-5.

H-5 correlating to C-3, C-4, and C-6.

The amine protons (-NH₂) correlating to C-2 and C-3. These correlations would definitively establish the positions of the fluoro and amino substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between nuclei that are close in space, regardless of their bonding connectivity. A NOESY spectrum could reveal a spatial relationship (cross-peak) between the amine protons and the fluorine atom at C-3, providing conformational information.

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry can measure the mass of an ion with very high accuracy. For this compound, with a molecular formula of C₅H₄F₂N₂, HRMS would be used to confirm its elemental composition. The theoretical exact mass of the molecular ion [M+H]⁺ can be calculated and compared to the experimentally measured value. A close match (typically within 5 ppm) provides strong evidence for the assigned molecular formula.

Molecular Formula: C₅H₄F₂N₂

Calculated Monoisotopic Mass: 130.0343 u

Fragmentation Pattern Analysis for Structural Connectivity

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a fingerprint that can be used to deduce the original structure. chemguide.co.uk For aromatic amines, fragmentation often involves characteristic losses from the ring system. miamioh.edulibretexts.org

A plausible fragmentation pathway for this compound would begin with the formation of the molecular ion (M⁺•) at m/z = 130. Subsequent fragmentation could involve:

Loss of HCN: A common fragmentation for pyridine rings, leading to a fragment ion.

Loss of a Fluorine radical (F•): This would result in an ion at m/z = 111.

Loss of HF: A rearrangement followed by the elimination of hydrogen fluoride (B91410) could produce an ion at m/z = 110.

Analysis of these characteristic fragments helps to confirm the presence of the pyridine ring and the fluoro- and amino-substituents.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. The frequencies of these vibrations are characteristic of specific functional groups and bonds, making it an excellent tool for functional group identification. nih.gov For this compound, the spectrum would be dominated by vibrations of the amine group, the pyridine ring, and the carbon-fluorine bonds. sci-hub.st

Key expected vibrational modes include:

N-H Stretching: Primary amines typically show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the N-H bonds. nist.govchemicalbook.com

N-H Bending: An N-H "scissoring" vibration is expected in the 1580-1650 cm⁻¹ region.

C=C and C=N Stretching: The aromatic pyridine ring will exhibit several characteristic stretching vibrations in the 1400-1610 cm⁻¹ range. cdnsciencepub.com

C-F Stretching: Strong, intense absorption bands corresponding to the C-F stretching vibrations are expected in the 1200-1350 cm⁻¹ region.

C-N Stretching: The stretching of the bond between the aromatic ring and the amino group typically appears in the 1250-1340 cm⁻¹ region.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Note: The following are general frequency ranges for the expected vibrational modes.

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3300 - 3500 | N-H Asymmetric & Symmetric Stretch | Medium |

| 1580 - 1650 | N-H Bend (Scissoring) | Medium-Strong |

| 1400 - 1610 | Aromatic C=C and C=N Stretch | Medium-Strong |

| 1200 - 1350 | C-F Stretch | Strong |

| 1250 - 1340 | Aromatic C-N Stretch | Medium-Strong |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups and vibrational modes within a molecule. For this compound, the IR spectrum is characterized by absorption bands corresponding to the vibrations of its primary amine (-NH₂) group, the carbon-fluorine (C-F) bonds, and the pyridine ring structure.

As a primary amine, the compound is expected to exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. wpmucdn.comlibretexts.org These correspond to the asymmetric and symmetric stretching modes of the amine group. The presence of two bands in this region is a characteristic identifier for primary amines. wpmucdn.com Additionally, a scissoring deformation of the N-H bond is typically observed in the 1580-1650 cm⁻¹ range. orgchemboulder.com

The strong electron-withdrawing nature of the fluorine atoms influences the electronic structure of the pyridine ring and results in characteristic C-F stretching vibrations. These absorptions are typically strong and appear in the fingerprint region of the spectrum, generally between 1100 cm⁻¹ and 1350 cm⁻¹. libretexts.org Vibrations associated with the aromatic pyridine ring (C=C and C=N stretching) also produce a series of bands, often found in the 1400-1620 cm⁻¹ region.

While specific experimental data for this compound is not widely documented, the expected IR absorption regions based on its functional groups are summarized below.

Table 1: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium |

| N-H Scissoring (Bending) | Primary Amine (-NH₂) | 1580 - 1650 | Medium to Strong |

| C=C and C=N Ring Stretch | Aromatic Pyridine Ring | 1400 - 1620 | Medium to Strong |

| C-F Stretch | Aryl Fluoride | 1100 - 1350 | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, detecting molecular vibrations that result in a change in polarizability. For this compound, Raman scattering would be sensitive to the vibrations of the pyridine ring and the symmetric vibrations of its substituents.

Similar to IR spectroscopy, the N-H stretching modes of the primary amine group can be observed, typically appearing in the 3300-3500 cm⁻¹ region. ias.ac.in The symmetric N-H stretch is often more prominent in the Raman spectrum compared to the asymmetric stretch. The aromatic C-H stretching vibrations of the pyridine ring are expected to produce signals above 3000 cm⁻¹.

Table 2: Expected Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| N-H Stretching | Primary Amine (-NH₂) | 3300 - 3500 |

| C-H Stretching | Aromatic Pyridine Ring | 3000 - 3100 |

| N-H Bending | Primary Amine (-NH₂) | 1580 - 1650 |

| Ring Stretching/Breathing | Aromatic Pyridine Ring | 990 - 1620 |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that define the crystal lattice.

For this compound, a crystallographic study would reveal the planarity of the pyridine ring, the specific geometry of the amine group relative to the ring, and the exact lengths of the C-C, C-N, C-H, N-H, and C-F bonds. Furthermore, it would elucidate the nature of intermolecular forces, such as hydrogen bonding between the amine group of one molecule and the nitrogen atom of a neighboring pyridine ring, which significantly influence the packing and stability of the crystal. nih.gov

While crystal structures for several related amino-chloropyridine and amino-fluoropyrimidine derivatives have been reported, establishing patterns of hydrogen bonding and molecular stacking, specific experimental crystallographic data for this compound is not available in published literature. nih.govnih.govmdpi.com If such data were available, it would be presented in a table detailing its crystal system, space group, and unit cell dimensions.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound, thereby verifying its empirical and molecular formula. For this compound, with the molecular formula C₅H₄F₂N₂, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, fluorine, and nitrogen.

The molecular weight of the compound is 130.10 g/mol . sigmaaldrich.com An experimental analysis of a pure sample is expected to yield mass percentages that closely align with the theoretical values, confirming the compound's stoichiometric composition and purity.

Table 3: Theoretical Elemental Composition of this compound (C₅H₄F₂N₂)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 5 | 60.055 | 46.16 |

| Hydrogen | H | 1.008 | 4 | 4.032 | 3.10 |

| Fluorine | F | 18.998 | 2 | 37.996 | 29.20 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 21.53 |

| Total | | | | 130.10 | 100.00 |

Compound Index

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Theoretical and Computational Chemistry Studies of 3,4 Difluoropyridin 2 Amine

Electronic Structure and Bonding Characterization

The arrangement of electrons and the nature of chemical bonds in 3,4-Difluoropyridin-2-amine define its fundamental chemical properties. Computational methods allow for a detailed analysis of these features.

Quantum chemical calculations are essential for determining the optimized geometry and electronic properties of molecules. These methods form the basis for understanding molecular stability, spectroscopic signatures, and interactions with other chemical species.

Density Functional Theory (DFT) is a widely used method for ground-state geometry optimization and property calculations due to its favorable balance of accuracy and computational cost. researchgate.net For substituted pyridines, the B3LYP functional is a popular choice within DFT. niscpr.res.in Such calculations can yield optimized geometrical parameters (bond lengths and angles), charge distributions, and dipole moments. For instance, studies on similar aminopyridines have successfully used DFT to predict charge distribution and analyze vibrational modes. researchgate.net

Ab Initio Methods , such as Møller–Plesset perturbation theory (MP2), offer higher levels of theory that can be used for more accurate structural and vibrational analysis, especially for compounds containing amino groups where other approximations may be insufficient. nih.gov These methods, while more computationally intensive, provide a benchmark for DFT results.

A typical output from these calculations includes optimized bond lengths and angles, providing a precise three-dimensional structure of the molecule.

Table 1: Representative Calculated Geometrical Parameters (Hypothetical) This table illustrates the type of data obtained from quantum chemical calculations. Actual values require specific computation for this compound.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

|---|---|---|

| Bond Length | C2-N(amino) | ~1.37 Å |

| Bond Length | C3-F | ~1.35 Å |

| Bond Length | C4-F | ~1.34 Å |

| Bond Angle | N1-C2-C3 | ~122° |

| Bond Angle | F-C3-C4 | ~119° |

Frontier Molecular Orbital (FMO) Analysis investigates the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and kinetic stability. niscpr.res.innih.gov For this compound, the electron-donating amino group would be expected to contribute significantly to the HOMO, while the electronegative fluorine atoms and the pyridine (B92270) ring would influence the LUMO.

Molecular Electrostatic Potential (MEP) Analysis creates a map of electrostatic potential on the electron density surface, which is used to predict reactive sites for electrophilic and nucleophilic attack. Regions of negative potential (red/yellow) are susceptible to electrophilic attack, while positive regions (blue) are favorable for nucleophilic attack. In this compound, the lone pair on the amino nitrogen and the ring nitrogen would represent regions of high negative potential.

Aromaticity Assessment can be performed using geometry-based indices like the Harmonic Oscillator Model of Aromaticity (HOMA) or magnetic-based indices such as Nucleus-Independent Chemical Shift (NICS). These calculations quantify the degree of π-electron delocalization within the pyridine ring, which is a key factor in its stability and reactivity.

Table 2: Illustrative Contributions to Frontier Molecular Orbitals This table is based on general principles of electronic effects in substituted pyridines.

| Atom/Group | Expected HOMO Contribution | Expected LUMO Contribution | Predicted MEP Region |

|---|---|---|---|

| Pyridine Nitrogen (N1) | Moderate | High | Negative (Nucleophilic) |

| Amino Nitrogen | High | Low | Negative (Nucleophilic) |

| C3/C4 Fluorine Atoms | Low | High | Negative |

| C3/C4 Carbons | Low | High | Positive (Electrophilic) |

Conformational Analysis and Tautomeric Equilibria

Conformational Analysis aims to identify the most stable three-dimensional arrangements (conformations) of a molecule. For this compound, the primary conformational flexibility arises from the rotation of the amino group relative to the pyridine ring. Computational methods can map the potential energy surface of this rotation to find the energy minima (stable conformers) and the energy barriers between them. Additionally, studies on similar 2-aminopyridines have investigated the small energy barrier associated with the pyramidal inversion at the amino nitrogen. nih.govresearchgate.net

Tautomeric Equilibria are a crucial aspect of the chemistry of aminopyridines. This compound can exist in equilibrium between the canonical amino form and an imino tautomer, where a proton has migrated from the exocyclic amino group to the ring nitrogen. nih.govifpan.edu.pl

Computational studies on other 2-aminopyridines have shown that the amino form is significantly more stable than the imino form. nih.govresearchgate.net DFT calculations can be used to compute the relative energies of these tautomers in the gas phase and in different solvents. For 2-amino-4-methylpyridine, the canonical amino structure was found to be 13.60 kcal/mol more stable than the next most stable imino tautomer. nih.govresearchgate.net A similar preference for the amino tautomer is expected for this compound.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry is a powerful tool for predicting spectroscopic data, which aids in the interpretation of experimental results. By calculating properties like vibrational frequencies, it is possible to assign spectral bands to specific molecular motions.

For this compound, DFT calculations can predict the infrared (IR) and Raman spectra. researchgate.net Theoretical vibrational analysis on related aminopyridines has shown excellent agreement with experimental spectra, allowing for detailed assignments of vibrational modes, such as N-H stretching, C-F stretching, and ring deformation modes. researchgate.netnih.gov Discrepancies between calculated and experimental frequencies, often addressed by applying a scaling factor, can provide insights into intermolecular interactions like hydrogen bonding in the solid state.

Computational Design and Virtual Screening of Derivatives

The core structure of this compound can serve as a scaffold for designing new molecules with specific biological activities. Computational design and virtual screening are key methodologies in modern drug discovery to identify promising derivatives.

The process typically involves:

Defining a Biological Target: Identifying a protein (e.g., an enzyme or receptor) implicated in a disease.

Creating a Virtual Library: Designing a large, diverse set of derivatives of this compound in silico by adding various substituents at different positions.

Molecular Docking: Using software to predict the binding mode and affinity of each derivative within the active site of the target protein. This technique scores the potential poses of the ligand based on factors like hydrogen bonding and hydrophobic interactions. niscpr.res.in

Virtual Screening and Filtering: Ranking the docked compounds by their predicted binding scores and filtering them based on pharmacokinetic properties (ADME: absorption, distribution, metabolism, and excretion) to select the most promising candidates for synthesis and experimental testing. nih.govmdpi.com

This approach has been successfully used to explore derivatives of other heterocyclic scaffolds like imidazo[1,2-a]pyridines for therapeutic applications. nih.gov

Thermodynamic and Kinetic Modeling of Chemical Transformations

Computational modeling can provide deep insights into the feasibility and mechanisms of chemical reactions involving this compound.

Thermodynamic Modeling involves calculating the energies of reactants, products, and intermediates to determine key thermodynamic quantities like the enthalpy (ΔH) and Gibbs free energy (ΔG) of a reaction. A negative ΔG indicates a spontaneous reaction. These calculations can predict the position of chemical equilibria and the relative stability of different products.

Kinetic Modeling focuses on the reaction pathway and rate. A primary goal is to locate the transition state (TS), which is the highest energy point along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. For example, in studying tautomerization, the transition state for proton transfer between the amino group and the ring nitrogen can be computed. For 2-amino-4-methylpyridine, the barrier for this proton transfer was calculated to be 44.81 kcal/mol, indicating a slow process. nih.govresearchgate.net These methods can also be applied to model other reactions, such as nucleophilic aromatic substitution on the pyridine ring.

Derivatization and Synthetic Utility of 3,4 Difluoropyridin 2 Amine As a Building Block

Synthesis of Novel Substituted Pyridine (B92270) Derivatives

The reactivity of the fluorine atoms on the pyridine ring of 3,4-Difluoropyridin-2-amine makes it a versatile precursor for the synthesis of various substituted pyridine derivatives. The primary methods for derivatization involve nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

The fluorine atoms at the 3- and 4-positions are susceptible to displacement by a range of nucleophiles. The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the nucleophile. Generally, the fluorine at the 4-position is more activated towards nucleophilic attack due to the electron-withdrawing effect of the pyridine nitrogen. Common nucleophiles employed in these reactions include alkoxides, phenoxides, thiophenolates, and amines.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provide powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds at the positions of the fluorine atoms. These reactions typically require the conversion of the C-F bond to a more reactive C-Br or C-I bond, or the use of specific catalytic systems capable of activating C-F bonds.

Below is a table summarizing potential synthetic transformations for this compound to yield novel substituted pyridine derivatives.

| Reaction Type | Reagents and Conditions | Product Type |

| Nucleophilic Aromatic Substitution (SNAr) | NaOR, ROH, heat | Alkoxy-substituted pyridinamine |

| Nucleophilic Aromatic Substitution (SNAr) | NaSAr, solvent, heat | Arylthio-substituted pyridinamine |

| Nucleophilic Aromatic Substitution (SNAr) | R2NH, base, solvent, heat | Diamino-substituted pyridine |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted difluoropyridinamine |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino-substituted difluoropyridinamine |

Annulation Reactions for the Construction of Fused Heterocyclic Systems (e.g., Imidazo[1,2-a]pyridines)

The 2-amino group and the ring nitrogen of this compound are suitably positioned for annulation reactions to construct fused heterocyclic systems. A prominent example is the synthesis of imidazo[1,2-a]pyridines, which are recognized as "drug prejudice" scaffolds due to their wide range of applications in medicinal chemistry.

The classical synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone (the Tchichibabin reaction). In the case of this compound, this reaction would lead to the formation of a difluorinated imidazo[1,2-a]pyridine (B132010) scaffold. The reaction proceeds through initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization involving the exocyclic amino group and subsequent dehydration.

Modern variations of this transformation utilize a variety of reagents and catalysts to achieve the synthesis of substituted imidazo[1,2-a]pyridines under milder conditions. These methods include multicomponent reactions and oxidative coupling strategies. The fluorine substituents on the resulting fused heterocyclic system can then be further functionalized, providing access to a diverse library of compounds.

| Fused System | General Reaction | Reagents |

| Imidazo[1,2-a]pyridine | Tchichibabin Reaction | α-haloketone, base |

| Pyrazolo[1,5-a]pyridine | Condensation | 1,3-Dicarbonyl compound |

| Triazolo[1,5-a]pyridine | Cyclization | Diazo compound |

Preparation of Multifunctionalized Fluorinated Aromatic Scaffolds

The incorporation of fluorine atoms into aromatic scaffolds can significantly influence their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. This compound serves as an excellent starting material for the preparation of multifunctionalized fluorinated aromatic scaffolds.

Through sequential nucleophilic aromatic substitution and/or cross-coupling reactions, the fluorine atoms can be selectively replaced with various functional groups. This allows for the precise installation of desired substituents around the pyridine core. The amino group can also be modified through acylation, alkylation, or diazotization followed by substitution, further increasing the molecular diversity of the resulting scaffolds.

These multifunctionalized fluorinated pyridine scaffolds are valuable in drug discovery as they can be used to explore the chemical space around a biological target. The pyridine ring itself can act as a key pharmacophoric element, while the introduced substituents can be tailored to optimize potency, selectivity, and pharmacokinetic properties.

Application in the Assembly of Complex Molecular Architectures

The derivatization of this compound provides access to a wide array of substituted pyridines and fused heterocycles that can be utilized in the assembly of more complex molecular architectures. These building blocks can be incorporated into larger molecules through standard synthetic transformations, such as amide bond formation, further cross-coupling reactions, or cycloadditions.

The strategic functionalization of the pyridine scaffold allows for the controlled, stepwise construction of intricate molecular frameworks. For instance, a derivative of this compound bearing an additional reactive handle, such as a boronic ester or a halide, can participate in subsequent coupling reactions to link different molecular fragments.

The ability to construct complex molecules from this fluorinated building block is of particular importance in the synthesis of natural products and their analogues, as well as in the development of novel materials with specific electronic or photophysical properties.

Development of Chiral Derivatives and Their Synthetic Applications

The development of chiral derivatives of this compound can be achieved through several strategies. One approach involves the reaction of the amino group with a chiral auxiliary, which can direct subsequent transformations in a stereoselective manner. Alternatively, resolution of a racemic mixture of a derivatized product can be performed using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Asymmetric synthesis provides a more direct route to enantiomerically enriched derivatives. This can involve the use of chiral catalysts in reactions that create a new stereocenter, or the employment of enantiopure starting materials in the derivatization of the pyridine ring.

Chiral derivatives of this compound are valuable in the synthesis of enantiomerically pure pharmaceuticals, where a specific stereoisomer is often responsible for the desired biological activity. They can also be employed as chiral ligands in asymmetric catalysis or as chiral building blocks for the synthesis of complex, stereochemically defined molecules.

Q & A

Q. What are the established synthetic routes for 3,4-Difluoropyridin-2-amine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution reactions using fluorinated pyridine precursors. A common approach includes reacting pentafluoropyridine with ammonia or amine nucleophiles under controlled conditions. For example, substituting fluorine atoms at the 3- and 4-positions of pyridine with an amine group requires anhydrous conditions and catalysts like sodium hydride to enhance reactivity . Yield optimization often depends on temperature (60–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Impurities such as mono- or tri-substituted byproducts can arise if competing nucleophiles are present, necessitating purification via column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : NMR identifies fluorine environments (δ -120 to -140 ppm for aromatic fluorines), while NMR resolves amine protons (~5 ppm) and pyridine ring protons (6–8 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 130.095 for ) and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) and monitors byproducts .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound serves as a versatile scaffold for drug discovery due to:

- Bioisosteric replacement : Fluorine atoms enhance metabolic stability and modulate lipophilicity in kinase inhibitors or antimicrobial agents .

- Cross-coupling reactions : Suzuki-Miyaura coupling at the 2-amine position enables diversification into libraries for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How do electronic effects of fluorine substitution impact reactivity in cross-coupling reactions?

Fluorine’s strong electron-withdrawing nature deactivates the pyridine ring, reducing electrophilicity at adjacent positions. This necessitates optimized Pd catalysts (e.g., Pd(PPh)) and elevated temperatures (80–120°C) for Suzuki couplings. Computational studies (DFT) reveal that fluorine at the 3- and 4-positions lowers the LUMO energy of the pyridine ring, facilitating oxidative addition with palladium .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from:

- Reagent quality : Anhydrous ammonia vs. aqueous solutions affect substitution efficiency.

- Reaction scale : Small-scale reactions (<1 mmol) may overestimate yields due to incomplete side-reaction quenching. Systematic reproducibility studies using standardized conditions (e.g., inert atmosphere, controlled stoichiometry) are recommended .

Q. How can computational modeling predict the stability of this compound under varying pH and temperature?

Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., COSMO-RS) model protonation states and degradation pathways. For instance, the amine group’s pKa (~4.5) predicts instability in acidic conditions, while fluorine’s inductive effect stabilizes the ring against thermal decomposition up to 150°C .

Q. What are the challenges in scaling up this compound synthesis, and how are they mitigated?

Industrial-scale production faces:

- Safety : Exothermic reactions require temperature-controlled reactors.

- Byproduct management : Continuous-flow systems improve separation of fluorinated impurities .

- Cost : Catalyst recycling (e.g., Pd recovery) and solvent reuse (e.g., DMF distillation) enhance sustainability .

Methodological Tables

Table 1: Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Nucleophilic substitution | NH, NaH, DMF, 80°C | 65 | 95 | |

| Reductive amination | H, Pd/C, MeOH, RT | 72 | 97 |

Table 2: Key Spectral Data for Characterization

| Technique | Key Signals | Reference |

|---|---|---|

| NMR | δ -128 ppm (F3), δ -135 ppm (F4) | |

| HRMS | m/z 130.095 (M+H) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.